molecular formula C23H25IN2S2 B1398652 3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide CAS No. 53336-12-2

3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide

Cat. No. B1398652
CAS RN: 53336-12-2
M. Wt: 520.5 g/mol
InChI Key: JGTCEHAVVINOPG-UHFFFAOYSA-M
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Description

Carbocyanine dye sensitive to membrane potential. Fluorescence response to depolarization depends on the staining concentration and detection method.

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

The research led by Raut et al. (2020) demonstrates the synthesis of benzofused thiazole derivatives, which showed promising results as antioxidant and anti-inflammatory agents. Specifically, compounds 3c, 3d, and 3e showed notable anti-inflammatory activity compared to standard references. Furthermore, all the tested compounds exhibited potential antioxidant activity, highlighting the therapeutic potential of benzofused thiazole derivatives in treating inflammatory disorders and managing oxidative stress (Raut et al., 2020).

Pharmacological Importance of Benzothiazole

Benzothiazole and its derivatives are recognized for their wide array of pharmacological activities. As discussed by Bhat and Belagali (2020), these compounds are known for their antiviral, antimicrobial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This highlights the significance of benzothiazole derivatives in medicinal chemistry and their potential as templates for the development of new therapeutic agents (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Insights

The patent review by Kamal et al. (2015) emphasizes the versatility of benzothiazole as a heterocyclic scaffold in pharmaceutical applications. The review summarizes inventions aimed at developing benzothiazole-based chemotherapeutic agents, covering patents filed between 2010 and 2014. This review underscores the growing importance of the benzothiazole nucleus in the field of drug discovery, especially in cancer treatment, further affirming the structural and functional significance of benzothiazole derivatives in medicinal chemistry (Kamal et al., 2015).

properties

IUPAC Name

3-propyl-2-[3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTCEHAVVINOPG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25IN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide

CAS RN

53336-12-2
Record name 3,3'-Dipropylthiacarbocyanine iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 2
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 3
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 4
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 5
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide
Reactant of Route 6
3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide

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